ethyl (2S,7R)-4,4-dimethyl-5-oxa-6,16-diazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),10,12,14-tetraene-7-carboxylate
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Overview
Description
Ethyl (2S,7R)-4,4-dimethyl-5-oxa-6,16-diazatetracyclo[77002,6010,15]hexadeca-1(9),10,12,14-tetraene-7-carboxylate is a complex organic compound with a unique tetracyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2S,7R)-4,4-dimethyl-5-oxa-6,16-diazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),10,12,14-tetraene-7-carboxylate involves multiple steps, typically starting with the preparation of the core tetracyclic structure. This is achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts. The final step usually involves the esterification of the carboxylate group with ethanol under acidic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring and adjusting reaction parameters such as temperature, pressure, and pH is common to optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2S,7R)-4,4-dimethyl-5-oxa-6,16-diazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),10,12,14-tetraene-7-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl (2S,7R)-4,4-dimethyl-5-oxa-6,16-diazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),10,12,14-tetraene-7-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl (2S,7R)-4,4-dimethyl-5-oxa-6,16-diazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),10,12,14-tetraene-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s tetracyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecules and influencing various biochemical pathways.
Comparison with Similar Compounds
Ethyl (2S,7R)-4,4-dimethyl-5-oxa-6,16-diazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),10,12,14-tetraene-7-carboxylate can be compared with other similar tetracyclic compounds, such as:
- Ethyl 4-(3-acetyloxy-8-methyl-5,7,9,16-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),2(6),3,7,10,12,14-heptaen-5-yl)benzoate
- 8-ethyl-5-octyl-5,7,9,16-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),2(6),3,7,10,12,14-heptaen-3-yl propanoate
- 8-ethyl-5-hexyl-5,7,9,16-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),2(6),3,7,10,12,14-heptaen-3-yl propanoate
Properties
CAS No. |
99708-07-3 |
---|---|
Molecular Formula |
C18H22N2O3 |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
ethyl (2S,7R)-4,4-dimethyl-5-oxa-6,16-diazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),10,12,14-tetraene-7-carboxylate |
InChI |
InChI=1S/C18H22N2O3/c1-4-22-17(21)14-9-12-11-7-5-6-8-13(11)19-16(12)15-10-18(2,3)23-20(14)15/h5-8,14-15,19H,4,9-10H2,1-3H3/t14-,15+/m1/s1 |
InChI Key |
REYJLCHLVHSPAN-CABCVRRESA-N |
Isomeric SMILES |
CCOC(=O)[C@H]1CC2=C([C@H]3N1OC(C3)(C)C)NC4=CC=CC=C24 |
Canonical SMILES |
CCOC(=O)C1CC2=C(C3N1OC(C3)(C)C)NC4=CC=CC=C24 |
Origin of Product |
United States |
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